カリステジン C2

説明

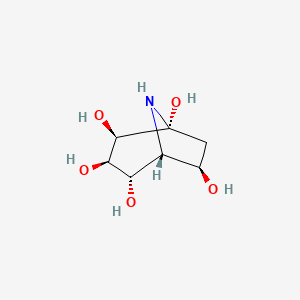

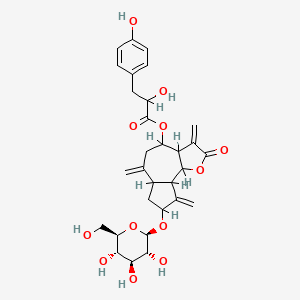

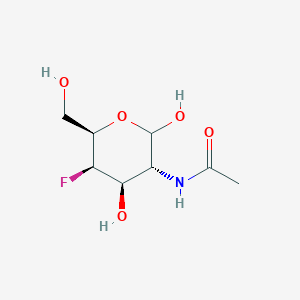

Calystegine C2 is a polyhydroxylated nortropane alkaloid found in various solanaceous foods, particularly in potatoes and aubergines . Its biological activity and potential toxicity are associated with its capacity to inhibit glycosidases and block carbohydrate metabolism, inducing lysosomal storage toxicity .

Synthesis Analysis

The synthesis of calystegine B2 and its C-2 epimer calystegine B3, which are structurally similar to calystegine C2, involves the construction of cycloheptanone via an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction . This reaction involves an aldehyde containing a Z-vinyl iodide . The methodology relies on the ability of pseudoamide-type nitrogen atoms (thiourea, urea, and carbamate) to undergo nucleophilic addition to the masked aldehyde group of the monosaccharide .Molecular Structure Analysis

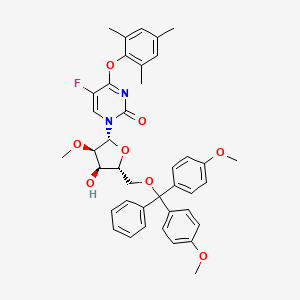

Calystegine C2 has a molecular formula of C7H13NO5 . It is characterized by a unique bicyclic tropane ring system . The InChI key for Calystegine C2 is GGOJRYWHKVYFQK-AGZHHQKVSA-N .Chemical Reactions Analysis

The biosynthesis of diverse N-demethylated modified tropane alkaloids, which include calystegine C2, involves N-demethylation and ring-hydroxylation reactions catalyzed by two cytochrome P450s .Physical And Chemical Properties Analysis

Calystegine C2 has a molecular weight of 191.18 g/mol . It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 6 . The compound has a Rotatable Bond Count of 0 . Its Exact Mass and Monoisotopic Mass are 191.07937252 g/mol . The Topological Polar Surface Area is 113 Ų .科学的研究の応用

抗酸化および抗炎症効果

カリステジンは、高血糖状態下でヒト脂肪由来間葉系幹細胞 (ASC) の代謝活性を改善することが示されています。 これらは、酸化ストレス/ERストレスと炎症を軽減し、AKT/PI3K/mTOR経路を促進することによって行われます .

シクロヘプタノンの合成

カリステジン B2とそのC-2エピマーであるカリステジン B3は、分子内野崎・檜山・岸 (NHK) 反応によるシクロヘプタノンの構築を含む重要なステップを経て合成されています .

哺乳類の肝臓グリコシダーゼへの影響

食用果物や野菜から単離されたカリステジンは、哺乳類の肝臓グリコシダーゼへの影響について研究されています。 特に、テトラヒドロキシ化カリステジン B2は、市販されている特定の甘い果物や野菜に高濃度で存在することがわかっています .

作用機序

Target of Action

Calystegine C2, a type of polyhydroxylated nortropane alkaloid, primarily targets the enzyme β-glucocerebrosidase . This enzyme plays a crucial role in the breakdown of glucocerebroside, a type of fat molecule, into glucose and ceramide . The inhibition of β-glucocerebrosidase by Calystegine C2 can lead to the accumulation of glucocerebroside, which is associated with certain metabolic disorders .

Mode of Action

Calystegine C2 acts as a competitive inhibitor of β-glucocerebrosidase . It binds to the active site of the enzyme, preventing the normal substrate, glucocerebroside, from binding . This inhibits the enzyme’s activity and disrupts the normal breakdown of glucocerebroside .

Biochemical Pathways

The inhibition of β-glucocerebrosidase by Calystegine C2 affects the metabolic pathway of glucocerebroside . This can lead to the accumulation of glucocerebroside in cells, particularly in macrophages, leading to cell dysfunction . Additionally, Calystegine C2 has been shown to promote the AKT/PI3K/mTOR pathway, which is involved in cell survival and proliferation .

Pharmacokinetics

Like other small molecule inhibitors, it is likely that calystegine c2 is absorbed into the bloodstream after administration, distributed throughout the body, metabolized by liver enzymes, and excreted in urine or feces .

Result of Action

The primary result of Calystegine C2’s action is the inhibition of β-glucocerebrosidase and the subsequent accumulation of glucocerebroside in cells . This can lead to cell dysfunction and contribute to the development of metabolic disorders . Additionally, the promotion of the AKT/PI3K/mTOR pathway by Calystegine C2 can enhance cell survival and proliferation .

Action Environment

The action of Calystegine C2 can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of Calystegine C2, potentially influencing its ability to bind to β-glucocerebrosidase . Additionally, the presence of other substances in the body, such as drugs or dietary components, could potentially interact with Calystegine C2 and affect its action .

将来の方向性

生化学分析

Biochemical Properties

Calystegine C2 plays a significant role in biochemical reactions due to its ability to inhibit glycosidases. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. Calystegine C2 interacts with several glycosidases, including α-galactosidase, β-glucosidase, and α-glucosidase. These interactions are typically competitive, where Calystegine C2 binds to the active site of the enzyme, preventing the substrate from accessing the site . This inhibition can lead to the accumulation of glycosylated intermediates, affecting various metabolic pathways.

Cellular Effects

Calystegine C2 has been shown to influence various cellular processes. In human adipose-derived stromal stem cells, Calystegine C2 improves metabolic activity under hyperglycaemic conditions by reducing oxidative and endoplasmic reticulum stress, inflammation, and promoting the AKT/PI3K/mTOR pathway . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, making it a potential therapeutic agent for conditions like diabetes and metabolic syndrome.

Molecular Mechanism

The molecular mechanism of Calystegine C2 involves its binding interactions with glycosidases, leading to enzyme inhibition. By occupying the active site of these enzymes, Calystegine C2 prevents the hydrolysis of glycosidic bonds, thereby inhibiting the enzyme’s activity . This inhibition can result in changes in gene expression and metabolic flux, as the accumulation of glycosylated intermediates can signal the cell to adjust its metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Calystegine C2 can change over time. Studies have shown that Calystegine C2 is relatively stable and does not degrade quickly . Long-term exposure to Calystegine C2 in cell cultures has demonstrated sustained inhibition of glycosidase activity, leading to prolonged effects on cellular metabolism and function. The exact temporal dynamics can vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of Calystegine C2 vary with different dosages in animal models. At low doses, Calystegine C2 effectively inhibits glycosidase activity without causing significant toxicity . At higher doses, toxic effects such as lysosomal storage toxicity can occur due to the accumulation of glycosylated intermediates . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

Calystegine C2 is involved in several metabolic pathways, primarily through its inhibition of glycosidases. This inhibition affects carbohydrate metabolism by preventing the breakdown of glycosidic bonds, leading to the accumulation of glycosylated intermediates . Calystegine C2 also interacts with enzymes and cofactors involved in the AKT/PI3K/mTOR pathway, influencing cellular metabolism and signaling .

Transport and Distribution

Within cells and tissues, Calystegine C2 is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in certain cellular compartments, such as the endoplasmic reticulum and lysosomes. The distribution of Calystegine C2 can affect its activity and function, as its inhibitory effects on glycosidases are dependent on its concentration and localization within the cell.

Subcellular Localization

Calystegine C2 is primarily localized in the endoplasmic reticulum and lysosomes . This subcellular localization is crucial for its activity, as it allows Calystegine C2 to effectively inhibit glycosidases that are active in these compartments. The targeting of Calystegine C2 to specific organelles may be mediated by post-translational modifications or interactions with targeting signals that direct it to these locations.

特性

IUPAC Name |

(1R,2R,3R,4S,5R,6R)-8-azabicyclo[3.2.1]octane-1,2,3,4,6-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO5/c9-2-1-7(13)6(12)5(11)4(10)3(2)8-7/h2-6,8-13H,1H2/t2-,3-,4+,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOJRYWHKVYFQK-AGZHHQKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(C(C(C1(N2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@@H]([C@H]([C@H]([C@]1(N2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

190957-44-9 | |

| Record name | Calystegine C2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190957449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,6R,8S,11R,12S,15S,16R,19S,21R)-8,19-dihydroxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-2-en-5-one](/img/structure/B1494898.png)

![Camptothecin, [(G)3H]](/img/structure/B1494920.png)